![molecular formula C20H25BO3 B8335439 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE](/img/structure/B8335439.png)
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE typically involves the reaction of 3-benzyl-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.
Biology: Employed in the development of bioconjugates and probes for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action for 2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(4-METHOXY-3-BENZYLPHENYL)-4,4,5,5-TETRAMETHYL[1,3,2]DIOXABOROLANE is unique due to its specific structural features, which confer enhanced stability and reactivity in Suzuki–Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C20H25BO3 |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
2-(3-benzyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-11-12-18(22-5)16(14-17)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3 |
Clé InChI |
UEVUULZKLMZFLR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B8335362.png)

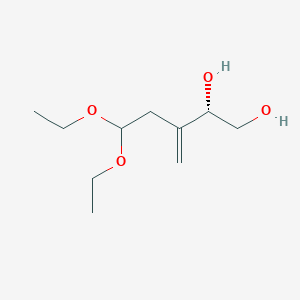

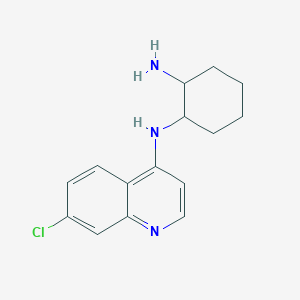
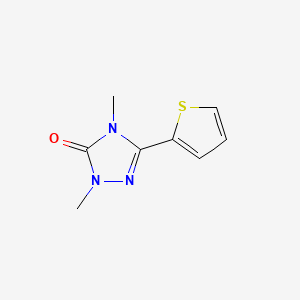
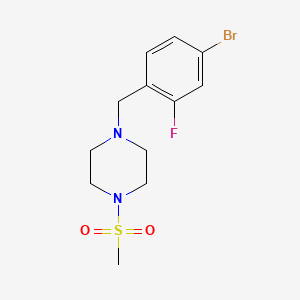
![1-[7-(2,3-Dihydro-indole-1-sulfonyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B8335406.png)


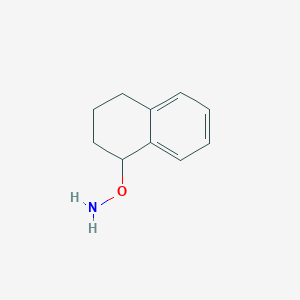
![7-chloro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B8335447.png)

